Cholen-24-oic acid

Description

Context of Cholen-24-oic Acid as a Steroid Acid Backbone

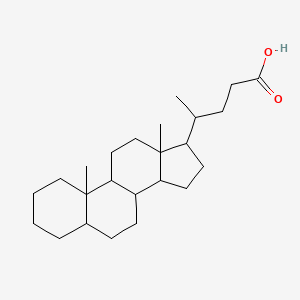

Cholan-24-oic acid, also known as cholanic acid, is a C24 steroid acid that forms the basic skeleton of many bile acids. encyclopedia.pubmdpi.com Its structure consists of a steroid nucleus, a four-fused ring system (three six-membered rings and one five-membered ring), and a five-carbon side chain terminating in a carboxyl group at the C-24 position. encyclopedia.pubdcfinechemicals.comwikipedia.org The steroid nucleus is derived from the cyclopentane-perhydrophenanthrene system. dcfinechemicals.com

The fusion of the A and B rings in cholanic acid can occur in either a cis (5β) or trans (5α) configuration, leading to 5β-cholanic acid and 5α-cholanic acid (also known as allocholanic acid), respectively. mdpi.comdcfinechemicals.com Most naturally occurring bile acids in mammals are derivatives of 5β-cholanic acid, characterized by a cis A/B ring junction, which imparts a bent shape to the molecule. encyclopedia.pubmdpi.comdcfinechemicals.comnih.gov This structural feature results in distinct hydrophilic and hydrophobic faces, contributing to the amphipathic nature of bile acids. encyclopedia.pubmdpi.comnih.govcore.ac.ukcymitquimica.com this compound itself is a C24 molecule with a carboxyl group at the C-24 position. nih.gov

Overview of Diversified this compound Derivatives and Structural Analogues

The basic cholan-24-oic acid structure undergoes various modifications, primarily through hydroxylation at different positions on the steroid nucleus (commonly at the C3, C6, C7, and C12 positions) and conjugation at the C-24 carboxyl group. mdpi.comdcfinechemicals.comresearchgate.net These modifications lead to the vast diversity of bile acids and their derivatives.

Primary bile acids, synthesized in the liver, include cholic acid (3α,7α,12α-trihydroxy-5β-cholan-24-oic acid) and chenodeoxycholic acid (3α,7α-dihydroxy-5β-cholan-24-oic acid), both of which are derivatives of 5β-cholan-24-oic acid. nih.govwikipedia.orgnih.govfrontiersin.org Secondary bile acids, such as deoxycholic acid (3α,12α-dihydroxy-5β-cholan-24-oic acid) and lithocholic acid (3α-hydroxy-5β-cholan-24-oic acid), are formed from primary bile acids by bacterial modifications in the intestine. mdpi.comfrontiersin.org

Further diversification occurs through conjugation with amino acids, primarily glycine (B1666218) or taurine (B1682933), at the C-24 carboxyl group, forming bile salts. encyclopedia.pubmdpi.comwikipedia.orgcore.ac.uk This conjugation increases their hydrophilicity and is crucial for their function in the enterohepatic circulation and lipid digestion. encyclopedia.pubmdpi.comcore.ac.uk

Structural analogues can also include modifications like the introduction of ketone groups or alterations in the stereochemistry of hydroxyl groups. Examples include 3,6-dioxo-5α-cholan-24-oic acid, a synthetic derivative with ketone groups at C3 and C6 and a 5α backbone, and 7α-hydroxy-3-oxo-5β-cholan-24-oic acid, a derivative with a ketone at C3 and a hydroxyl at C7. ebi.ac.uk These structural variations influence their physical, chemical, and biological properties, including solubility, metabolic stability, and interaction with biological targets like receptors and transporters. cymitquimica.comontosight.aicymitquimica.com

Research findings highlight the structural diversity:

| Compound Name | Structural Features | Backbone Isomer |

| Cholic acid | 3α, 7α, 12α-trihydroxy | 5β-cholan-24-oic acid nih.gov |

| Chenodeoxycholic acid | 3α, 7α-dihydroxy | 5β-cholan-24-oic acid wikipedia.org |

| Deoxycholic acid | 3α, 12α-dihydroxy | 5β-cholan-24-oic acid mdpi.com |

| Lithocholic acid | 3α-hydroxy | 5β-cholan-24-oic acid mdpi.com |

| Ursodeoxycholic acid | 3α, 7β-dihydroxy | 5β-cholan-24-oic acid nih.govhznu.edu.cn |

| 3,6-Dioxo-5α-cholan-24-oic acid | 3,6-dioxo | 5α-cholan-24-oic acid |

| 7α-hydroxy-3-oxo-5β-cholan-24-oic acid | 7α-hydroxy, 3-oxo | 5β-cholan-24-oic acid ebi.ac.uk |

| (5β,12β)-12-hydroxyCholan-24-oic acid | 12β-hydroxy | 5β-cholan-24-oic acid cymitquimica.com |

| Cholan-24-oic acid, 3,6-dihydroxy-, methyl ester, (3α,5β,6α)- | 3α, 6α-dihydroxy, methyl ester at C24 | 5β-cholan-24-oic acid ontosight.ai |

Foundational Biological Roles of Bile Acids with a Cholanic Acid Structure

Bile acids with a cholanic acid structure are integral to several fundamental biological processes. Their primary role is in the digestion and absorption of lipids and fat-soluble vitamins in the small intestine. ontosight.aiontosight.ainih.gov They achieve this by acting as biological detergents, emulsifying large fat globules into smaller micelles, which increases the surface area available for enzymatic breakdown by lipases. ontosight.ainih.govontosight.ai The formation of mixed micelles with digested lipids and fat-soluble vitamins facilitates their transport across the intestinal wall. ontosight.aicore.ac.ukontosight.ai

Beyond their role in digestion, bile acids are also important signaling molecules. They activate specific nuclear receptors, such as the farnesoid X receptor (FXR), and G protein-coupled receptors, such as TGR5. ontosight.aifrontiersin.org Through these interactions, bile acids regulate their own synthesis and transport, as well as influence lipid, glucose, and energy metabolism. ontosight.aifrontiersin.orgontosight.aihmdb.ca They are also involved in cholesterol homeostasis by promoting its excretion. nih.govcymitquimica.comhmdb.ca

The enterohepatic circulation, a process involving the secretion of bile acids into the intestine and their subsequent reabsorption and return to the liver, is crucial for maintaining the bile acid pool and efficient lipid digestion. nih.govhmdb.ca This continuous circulation allows a relatively small pool of bile acids to facilitate the digestion and absorption of a much larger quantity of dietary fats.

Research findings underscore these roles:

| Biological Role | Description |

| Fat Emulsification and Digestion | Emulsify dietary fats into smaller droplets, increasing surface area for lipase (B570770) action. ontosight.ainih.govontosight.ai |

| Micelle Formation | Solubilize fatty acids and fat-soluble vitamins in mixed micelles for absorption. ontosight.aicore.ac.ukontosight.ai |

| Fat-Soluble Vitamin Absorption | Facilitate the absorption of vitamins A, D, E, and K. ontosight.aiontosight.ai |

| Signaling Molecules | Activate receptors (FXR, TGR5) to regulate metabolism and bile acid homeostasis. ontosight.aifrontiersin.orgontosight.aihmdb.ca |

| Cholesterol Homeostasis | Promote the excretion of cholesterol from the body. nih.govcymitquimica.comhmdb.ca |

| Regulation of Bile Acid Synthesis | Modulate the activity of enzymes involved in their own biosynthesis. frontiersin.org |

Properties

IUPAC Name |

4-(10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O2/c1-16(7-12-22(25)26)19-10-11-20-18-9-8-17-6-4-5-14-23(17,2)21(18)13-15-24(19,20)3/h16-21H,4-15H2,1-3H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPKLZQLYODPWTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Origin of Cholen 24 Oic Acid and Its Derivatives

Hepatic Biogenesis Pathways from Cholesterol

The liver is the exclusive organ capable of the complete synthesis of primary bile acids from cholesterol. themedicalbiochemistrypage.org This transformation involves a series of enzymatic reactions that modify the cholesterol structure by introducing hydroxyl groups, saturating the double bond of the steroid nucleus, and shortening the hydrocarbon side chain. These reactions are compartmentalized within hepatocytes, occurring in the endoplasmic reticulum, mitochondria, cytosol, and peroxisomes. nih.govnih.gov

The classic, or neutral, pathway is the principal route for bile acid synthesis in humans, accounting for the majority of production. nih.govmdpi.com This pathway is characterized by initial modifications to the steroid nucleus of cholesterol before the oxidative cleavage of its side chain. nih.gov The process begins with the conversion of cholesterol into the two primary bile acids, cholic acid and chenodeoxycholic acid. researchgate.net A key intermediate in this pathway is 7α-hydroxy-4-cholesten-3-one (C4), which serves as a common precursor for both primary bile acids. researchgate.netnih.govresearchgate.net The formation of C4 from cholesterol involves two critical enzymatic steps.

Key Enzymes and Intermediates of the Classic (Neutral) Pathway

| Enzyme | Cellular Location | Substrate | Product | Role |

|---|---|---|---|---|

| Cholesterol 7α-hydroxylase (CYP7A1) | Endoplasmic Reticulum | Cholesterol | 7α-hydroxycholesterol | Rate-limiting step of the classic pathway |

| 3β-hydroxy-Δ⁵-C27-steroid oxidoreductase (HSD3B7) | Endoplasmic Reticulum | 7α-hydroxycholesterol | 7α-hydroxy-4-cholesten-3-one (C4) | Creates the branch-point intermediate |

| Sterol 12α-hydroxylase (CYP8B1) | Endoplasmic Reticulum | 7α-hydroxy-4-cholesten-3-one (C4) | 7α,12α-dihydroxy-4-cholesten-3-one | Directs synthesis towards Cholic Acid |

In addition to the classic pathway, a secondary route known as the alternative, or acidic, pathway contributes to bile acid synthesis. This pathway is initiated by the modification of the cholesterol side chain prior to alterations of the steroid nucleus. nih.gov While it is a minor contributor to total bile acid production in healthy adult humans (accounting for up to 10%), it can become more significant under certain pathophysiological conditions, such as liver disease. nih.govmdpi.comnih.gov The acidic pathway predominantly yields chenodeoxycholic acid. nih.govyoutube.com

Key Enzymes and Intermediates of the Alternative (Acidic) Pathway

| Enzyme | Cellular Location | Substrate | Product | Role |

|---|---|---|---|---|

| Sterol 27-hydroxylase (CYP27A1) | Mitochondria | Cholesterol | (25R)-26-hydroxycholesterol (27-hydroxycholesterol) | Initiating and rate-limiting step of the acidic pathway |

| Oxysterol 7α-hydroxylase (CYP7B1) | Endoplasmic Reticulum | (25R)-26-hydroxycholesterol | 7α,26-dihydroxycholesterol | Catalyzes 7α-hydroxylation of oxysterols |

The alternative pathway is initiated by the enzyme Sterol 27-hydroxylase (CYP27A1), which is located in the mitochondria of various tissues, including the liver. nih.govresearchgate.net This enzyme catalyzes the oxidation of the cholesterol side chain to produce (25R)-26-hydroxycholesterol, also known as 27-hydroxycholesterol, and other oxysterols. nih.govnih.govdiff.org This initial hydroxylation is the first and rate-limiting step of the acidic pathway. medlink.com Unlike CYP7A1, CYP27A1 is expressed in multiple tissues, not just the liver, meaning that oxysterol intermediates can be formed in extrahepatic tissues and transported to the liver for their final conversion into bile acids. nih.govnih.gov

The oxysterol intermediates generated by CYP27A1, such as 27-hydroxycholesterol, are subsequently hydroxylated at the 7α-position. nih.govnih.gov This critical step is catalyzed by the enzyme Oxysterol 7α-hydroxylase (CYP7B1), which is primarily located in the liver and brain. medlineplus.gov CYP7B1 acts on various oxysterols, converting them into 7α-hydroxylated products, thereby channeling them into the final steps of bile acid synthesis, leading predominantly to the formation of chenodeoxycholic acid. researchgate.netdiff.orgmedlineplus.gov The action of CYP7B1 is essential for processing the oxysterols produced by CYP27A1 and continuing their conversion into mature bile acids. nih.govnih.gov

Cellular Compartmentation of Bile Acid Synthesis Enzymes

The synthesis of a complete set of bile acids requires the coordinated action of at least 17 different enzymes distributed across multiple intracellular compartments, including the cytosol, endoplasmic reticulum (ER), mitochondria, and peroxisomes. themedicalbiochemistrypage.org This subcellular organization highlights the complexity and tight regulation of bile acid production.

Endoplasmic Reticulum (ER): The initial and rate-limiting step in the classic or "neutral" pathway of bile acid synthesis occurs in the endoplasmic reticulum. themedicalbiochemistrypage.orgbmj.com This step involves the hydroxylation of cholesterol at the 7α-position, catalyzed by the enzyme cholesterol 7α-hydroxylase (CYP7A1), a member of the cytochrome P450 family. themedicalbiochemistrypage.orgwikipedia.org The ER also houses other key enzymes involved in modifying the steroid nucleus of cholesterol. tandfonline.com Endoplasmic reticulum stress has been shown to suppress the expression of CYP7A1, thereby impacting the primary bile acid synthetic pathway. northwestern.edunih.gov

Mitochondria: Mitochondria play a crucial role in the "acidic" or alternative pathway of bile acid synthesis. themedicalbiochemistrypage.org This pathway is initiated by the hydroxylation of cholesterol at the 27-position by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). themedicalbiochemistrypage.orgnih.gov This alternative pathway contributes a smaller fraction to the total bile acid pool in humans compared to the classic pathway. themedicalbiochemistrypage.org Mitochondria are also involved in the side-chain oxidation of cholesterol, a critical step in the formation of the C24 carboxylic acid characteristic of mature bile acids. nih.gov

Peroxisomes: Peroxisomes are indispensable for the final stages of bile acid synthesis. nih.govnih.govresearchgate.net They are responsible for the shortening of the C27-bile acid intermediates to form the mature C24-bile acids through a process of β-oxidation. nih.govnih.govresearchgate.net This process involves several peroxisomal enzymes. nih.govresearchgate.net Furthermore, the de novo synthesized bile acids are conjugated within the peroxisome before their export from the hepatocyte. nih.govnih.govresearchgate.net

| Organelle | Key Role in Bile Acid Synthesis | Key Enzymes |

| Endoplasmic Reticulum | Initiation of the classic pathway, modification of the steroid nucleus | Cholesterol 7α-hydroxylase (CYP7A1) |

| Mitochondria | Initiation of the alternative pathway, side-chain oxidation | Sterol 27-hydroxylase (CYP27A1) |

| Peroxisomes | Side-chain shortening (β-oxidation), conjugation | Acyl-CoA oxidase, D-bifunctional protein, Bile acid-CoA: amino acid N-acyltransferase (BAAT) |

Conjugation Mechanisms of Cholen-24-oic Acid Derivatives

To increase their water solubility and physiological efficacy, primary bile acids such as this compound derivatives undergo conjugation with various molecules. These conjugation reactions primarily occur in the liver and involve the modification of either the C-24 carboxyl group or the hydroxyl groups on the steroid nucleus.

Amino Acid Conjugation with Glycine (B1666218) and Taurine (B1682933) at the C-24 Carboxyl Group

The most common form of bile acid conjugation involves the formation of an amide bond between the C-24 carboxyl group of the bile acid and the amino group of either glycine or taurine. nih.govwikipedia.orgmdpi.com This process significantly lowers the pKa of the bile acid, making it more ionized and thus a more effective detergent in the intestinal lumen. youtube.com

This conjugation is a two-step enzymatic process that takes place in the peroxisomes. mdpi.com First, the bile acid is activated to its coenzyme A (CoA) thioester by bile acid-CoA synthetase (BACS). Subsequently, the bile acid-CoA is conjugated with either glycine or taurine by the enzyme bile acid-CoA: amino acid N-acyltransferase (BAAT). mdpi.comnih.gov In humans, a single enzyme, hBAT, is capable of catalyzing the conjugation of cholic acid with both glycine and taurine. nih.gov The ratio of glycine- to taurine-conjugated bile acids can vary between species. nih.gov

| Amino Acid | Resulting Conjugated Bile Acid | Significance |

| Glycine | Glyco-bile acids | Increases water solubility and detergent properties. |

| Taurine | Tauro-bile acids | Increases water solubility and detergent properties. |

Sulfate (B86663) Esterification of Hydroxyl Groups

Sulfate esterification is another important pathway for the modification and detoxification of bile acids. nih.govpnas.orgoup.com This process involves the addition of a sulfate group to one of the hydroxyl groups on the steroid nucleus, which increases the water solubility of the bile acid and facilitates its elimination in urine and feces. oup.com

The formation of 3-hydroxy-5-cholen-24-oic acid 3-sulfate ester, for example, would involve the sulfation of the hydroxyl group at the C-3 position. This reaction is catalyzed by sulfotransferase enzymes, which are primarily located in the liver. pnas.org While sulfation is a prominent metabolic pathway for certain bile acids, particularly in cholestatic conditions, it generally constitutes a minor fraction of the total bile acid pool in healthy individuals. nih.govnih.gov

Glucuronidation Pathways

Glucuronidation is a significant detoxification pathway for various endogenous and exogenous compounds, including bile acids. wikipedia.org This process involves the conjugation of glucuronic acid to the bile acid molecule, which further enhances its water solubility and promotes its excretion. wikipedia.orgnih.gov

Metabolic Fates and Transformations of Cholen 24 Oic Acid Derivatives

Enterohepatic Circulation Dynamics of Cholen-24-oic Acid Pool

The majority of the C24 bile acid pool in the body participates in the enterohepatic circulation, a highly efficient process involving the liver, biliary tract, small intestine, and portal circulation. Primary bile acids, such as cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized from cholesterol in the liver and conjugated with either glycine (B1666218) or taurine (B1682933) before being secreted into the bile asm.orgnih.govfrontiersin.org. These conjugated bile acids are released into the small intestine following a meal, where they aid in the emulsification and absorption of dietary fats and fat-soluble vitamins asm.orgnih.gov.

As bile acids traverse the small intestine, approximately 95% are actively reabsorbed primarily in the terminal ileum and returned to the liver via the portal vein asm.orgnih.gov. This active transport mechanism is highly efficient for conjugated bile acids asm.org. The reabsorbed bile acids are then taken up by hepatocytes, where they can be re-conjugated if they were deconjugated in the intestine, and re-secreted into the bile, completing the cycle asm.orgnih.gov.

Microbial Biotransformations of this compound Derivatives within the Gut Microbiome

The gut microbiome possesses a diverse array of enzymes capable of modifying the chemical structure of C24 bile acids that reach the lower intestine asm.orgmdpi.comtandfonline.commdpi.comnih.govnih.govoup.comfrontiersin.orgicepharma.combiorxiv.orgmdpi.com. These microbial biotransformations significantly expand the diversity of the bile acid pool, generating secondary bile acids and other metabolites with altered biological activities asm.orgcornell.edu. Key microbial transformations include deconjugation, dehydroxylation, epimerization, oxidation/reduction, and steroid ring isomerization tandfonline.commdpi.comnih.govnih.govoup.comfrontiersin.orgicepharma.combiorxiv.orgmdpi.com.

Deconjugation of Glycine- and Taurine-conjugated Cholen-24-oic Acids

One of the initial and most widespread microbial transformations is the deconjugation of glycine- and taurine-conjugated bile acids asm.orgnih.govfrontiersin.orgmdpi.comtandfonline.combiorxiv.orgnih.govfrontiersin.org. This reaction is catalyzed by bacterial bile salt hydrolases (BSHs), enzymes found in numerous gut bacteria, including prominent genera like Bacteroides, Clostridium, Bifidobacterium, Lactobacillus, and Enterococcus mdpi.comtandfonline.comnih.govfrontiersin.org. BSHs hydrolyze the amide bond linking glycine or taurine to the steroid core at the C-24 position, releasing the unconjugated bile acid and the free amino acid asm.orgmdpi.comtandfonline.comnih.gov.

Deconjugation is considered a "gateway reaction" as it is often a prerequisite for further microbial modifications, particularly 7α-dehydroxylation frontiersin.orgbiorxiv.orgnih.gov. Unconjugated bile acids are generally less soluble and can be more readily acted upon by other bacterial enzymes nih.govmdpi.com. The efficiency of BSH activity can be substrate-specific, varying among different bacterial species mdpi.com. While host enzymes conjugate bile acids primarily with glycine in humans, microbial BSHs can cleave both glycine and taurine conjugates mdpi.comtandfonline.com.

Formation of Secondary Bile Acids via Dehydroxylation (e.g., Lithocholic Acid and Deoxycholic Acid from primary Cholan-24-oic Acids)

A quantitatively significant microbial transformation is the 7α-dehydroxylation of primary bile acids, leading to the formation of secondary bile acids frontiersin.orgmdpi.comtandfonline.commdpi.comnih.govnih.govfrontiersin.orgbiorxiv.orgmdpi.comfrontiersin.orgnih.govnih.govwikipedia.org. This multi-step pathway, primarily carried out by anaerobic bacteria, particularly members of the Firmicutes phylum like Clostridium and Eubacterium, removes the hydroxyl group at the C7 position of the steroid nucleus tandfonline.commdpi.comnih.govbiorxiv.orgfrontiersin.orgnih.gov.

The primary bile acid cholic acid (3α,7α,12α-trihydroxy-5β-cholan-24-oic acid) is converted to deoxycholic acid (3α,12α-dihydroxy-5β-cholan-24-oic acid) through 7α-dehydroxylation frontiersin.orgmdpi.comtandfonline.commdpi.comnih.govfrontiersin.orgbiorxiv.org. Similarly, chenodeoxycholic acid (3α,7α-dihydroxy-5β-cholan-24-oic acid) is converted to lithocholic acid (3α-hydroxy-5β-cholan-24-oic acid) frontiersin.orgmdpi.comtandfonline.commdpi.comnih.govfrontiersin.orgbiorxiv.orgwikipedia.org. This pathway involves a series of enzymatic reactions often encoded by bile acid-inducible (bai) operon genes frontiersin.orgtandfonline.combiorxiv.orgnih.gov.

Deoxycholic acid can constitute a significant portion of the total bile acid pool in humans, while lithocholic acid is largely excreted in feces after sulfation in the liver, although a portion is also absorbed nih.gov. The 7α-dehydroxylation pathway is a key determinant of the secondary bile acid profile in the gut and systemically frontiersin.orgmdpi.comfrontiersin.org.

Epimerization of Hydroxyl Groups (e.g., C3, C7, C12 epimerization)

Gut bacteria also catalyze the epimerization of hydroxyl groups on the bile acid steroid nucleus, particularly at the C3, C7, and C12 positions tandfonline.commdpi.comnih.govnih.govoup.comfrontiersin.orgicepharma.commdpi.combiorxiv.org. This process involves the reversible conversion of a hydroxyl group between the α and β configurations via an intermediate oxo group tandfonline.commdpi.comoup.combiorxiv.org. The reactions are catalyzed by bacterial hydroxysteroid dehydrogenases (HSDHs), which are widely distributed among gut microbes tandfonline.commdpi.comnih.govfrontiersin.orgmdpi.combiorxiv.org.

Epimerization at C3, for instance, can convert a 3α-hydroxyl group to a 3β-hydroxyl group through a 3-oxo intermediate tandfonline.commdpi.comoup.combiorxiv.org. This requires the action of both α- and β-HSDHs, which can be present in a single bacterial species or involve the cooperation of different species oup.com. Similar epimerization reactions can occur at the C7 and C12 positions, altering the stereochemistry and potentially the biological activity of the bile acid tandfonline.commdpi.comnih.govfrontiersin.orgmdpi.combiorxiv.org.

Oxidation of Hydroxyl Groups to Oxo Groups and Vice Versa (e.g., 3,6-Dioxo-5alpha-cholan-24-oic Acid, 7α-hydroxy-3-oxo-5β-Cholan-24-oic acid)

Bacterial HSDHs also catalyze the reversible oxidation of hydroxyl groups to oxo (keto) groups on the bile acid structure tandfonline.commdpi.comnih.govnih.govoup.comfrontiersin.orgmdpi.combiorxiv.org. This process is an integral part of the epimerization mechanism, where an oxo intermediate is formed tandfonline.commdpi.comoup.combiorxiv.org. However, oxo-bile acids can also exist as stable metabolites.

Examples include the oxidation of the 3α-hydroxyl group to a 3-oxo group, or the 7α-hydroxyl group to a 7-oxo group tandfonline.commdpi.comoup.comfrontiersin.orgmdpi.combiorxiv.org. For instance, 7α-hydroxy-3-oxo-5β-Cholan-24-oic acid (also known as 3-Oxochenodeoxycholic Acid) is a metabolite that can be formed from chenodeoxycholic acid caymanchem.combabraham.ac.uk. While the formation of 3,6-Dioxo-5alpha-cholan-24-oic Acid by gut microbes was not specifically detailed in the search results, bacterial oxidation at the C3 position is a known transformation tandfonline.commdpi.comnih.govnih.govoup.comfrontiersin.orgmdpi.combiorxiv.org, and oxidation at other positions is also possible, leading to various oxo-bile acid structures. The balance between oxidation and reduction, mediated by HSDHs and influenced by the cellular redox potential, determines the relative abundance of hydroxylated and oxo-bile acids tandfonline.com.

Isomerization of Steroid Rings (e.g., A/B ring isomerization)

Microbial transformations can also lead to the isomerization of the steroid ring structure, notably the A/B ring junction icepharma.combiorxiv.org. Most naturally occurring bile acids in humans have a 5β configuration, resulting in a cis junction between the A and B rings, which gives the molecule a "bent" or "kinked" structure biorxiv.org. However, some gut bacteria can produce bile acids with a 5α configuration, resulting in a trans A/B ring junction and a more planar or "flat" structure icepharma.combiorxiv.org. These are often referred to as allo-bile acids icepharma.combiorxiv.org.

Compound Names and PubChem CIDs

Production of Novel Microbially Conjugated Cholan-24-oic Acid Esters and Amides

Beyond the well-established deconjugation and dehydroxylation reactions, gut microbiota have been shown to re-conjugate bile acids with amino acids, forming microbially conjugated bile acids (MCBAs) researchgate.netnih.gov. Initially, MCBAs were characterized as amide conjugations at the C24 acyl site, similar to the glycine and taurine conjugations performed by the host liver nih.gov. However, recent research has revealed the capability of gut microbes to produce MCBAs through ester bonds on the hydroxyl groups of the sterol backbone researchgate.netnih.govbiorxiv.org.

Studies using in vitro colonic fermentations of human fecal samples have identified novel esterified MCBAs. For instance, incubation with chenodeoxycholic acid and lithocholic acid led to the identification of amides and seven new esters of re-conjugated bile acids, particularly those composed of lithocholic acid conjugated with leucine, valine, and aminobutyric acid biorxiv.org. These findings indicate that gut microbiota possess the enzymatic machinery to form ester linkages between amino acids and the hydroxyl groups present on the cholan-24-oic acid structure researchgate.netnih.gov.

Mass spectrometry (MS/MS) analysis has been crucial in characterizing these novel conjugates. While negative polarity MS/MS fragments did not clearly distinguish between amides and esters, positive polarity analysis revealed characteristic fragmentation patterns: amides showed a fragment corresponding to the loss of water from the released amino acid, while esters exhibited the loss of water plus carbon monoxide biorxiv.org.

Research indicates that monohydroxylated bile acids, such as lithocholic acid and 7β-hydroxy-5β-cholan-24-oic acid, appear to be preferred substrates for microbial re-conjugation via esterification nih.gov. The production of these epimeric esters, particularly those derived from lithocholic acid, has been suggested as a potential bacterial protective mechanism against the toxicity of more hydrophobic bile acids, as esterification can reduce hydrophobicity nih.gov.

Data from studies investigating microbial conjugation have identified specific novel MCBAs. For example, valolithocholate ester and leucolithocholate ester have been identified and confirmed by MS/MS, demonstrating the gut microbiota's ability to produce esters at the hydroxyl positions of the sterol backbone in addition to amides at the C24 acyl site researchgate.netnih.gov.

Influence of Gut Microbiota Composition on Cholan-24-oic Acid Metabolome

The composition of the gut microbiota significantly influences the diversity and abundance of cholan-24-oic acid derivatives, collectively referred to as the bile acid metabolome biorxiv.orgd-nb.infohku.hk. The extensive metabolic activities of gut bacteria transform primary bile acids synthesized by the host into a wide array of secondary bile acids biorxiv.orgbiorxiv.org. This microbial metabolism is so substantial that secondary bile acids, such as deoxycholic acid (DCA) and lithocholic acid (LCA), often become the most prevalent bile acids in stool, rather than the primary bile acids d-nb.info.

Key microbial transformations include deconjugation, catalyzed by bile salt hydrolases (BSH), which cleaves the amide bond linking bile acids to glycine or taurine biorxiv.orgbiorxiv.org. This deconjugation is a prerequisite for subsequent bacterial modifications, such as 7α-dehydroxylation nih.gov. The 7α-dehydroxylation of primary bile acids like CA and CDCA by specific gut bacteria, predominantly gram-positive Firmicutes in the genus Clostridium, leads to the formation of secondary bile acids DCA and LCA, respectively biorxiv.orgbiorxiv.org.

Beyond these major transformations, gut microbes perform various other modifications, including oxidation of hydroxyl groups to oxo groups, epimerization of hydroxyl groups (e.g., at C3, C7, or C12), and isomerization of the steroid rings frontiersin.orgd-nb.info. These reactions contribute to the structural diversity observed in the bile acid pool within the gut.

Studies comparing germ-free mice with conventionally raised mice highlight the profound impact of the gut microbiota on the bile acid metabolome. Germ-free animals exhibit lower levels of identified secondary bile acids like DCA and LCA, while conjugated primary bile acids tend to be higher biorxiv.org. This underscores the critical role of the microbiota in generating the diverse secondary bile acid pool.

Furthermore, specific gut bacteria and their correlation with certain cholan-24-oic acid derivatives have been observed. For instance, studies have shown correlations between the abundance of certain bacterial phyla or genera and the levels of specific bile acid metabolites, including derivatives of cholan-24-oic acid nih.govspringermedizin.de. These correlations suggest that the presence and activity of particular microbial species directly shape the bile acid metabolome.

Host Enzymatic Modifications of this compound Derivatives Post-Synthesis (e.g., Cytochrome P450 isoforms such as CYP3A4, CYP3A5)

While gut microbiota are major players in bile acid modification, host enzymes, particularly cytochrome P450 (CYP) isoforms, also contribute to the metabolism of cholan-24-oic acid derivatives, often as a detoxification mechanism or in the synthesis of specific bile acids researchgate.netjst.go.jp. The liver is the primary site for bile acid synthesis and also plays a significant role in their modification.

CYP3A4 and CYP3A5 are prominent human liver enzymes known to metabolize various bile acids researchgate.netjst.go.jpcaymanchem.comcaymanchem.com. These enzymes are involved in hydroxylation reactions, which can increase the polarity of hydrophobic bile acids, thereby facilitating their excretion and reducing potential toxicity researchgate.net.

Lithocholic acid (LCA), a relatively hydrophobic secondary bile acid produced by gut bacteria, is a substrate for CYP3A4-mediated detoxification in humans researchgate.net. CYP3A4 can hydroxylate LCA, leading to more polar metabolites researchgate.net. Studies have shown that CYP3A4 can convert LCA to 3-ketocholanoic acid or hyodeoxycholic acid (3α,6α-dihydroxy-5β-cholan-24-oic acid) researchgate.net. Additionally, CYP3A4, along with CYP3A5, can catalyze the 6β-hydroxylation of LCA to form murideoxycholic acid (3α,6β-dihydroxy-5β-cholan-24-oic acid) researchgate.net.

Beyond LCA, CYP3A4 can also oxidize other cholan-24-oic acid derivatives, including the primary bile acids CDCA and CA, and the secondary bile acid DCA researchgate.net. These oxidations can produce respective 3-oxo derivatives researchgate.net.

CYP3A7, a CYP3A isoform predominantly expressed in the fetal liver but also present in adult liver at lower levels, also contributes to the metabolism of bile acids, including derivatives of cholan-24-oic acid jst.go.jp. Research indicates that CYP3A7, along with CYP3A4, is involved in the 1β-hydroxylation of bile acids like CA and DCA jst.go.jpnih.gov. While CYP3A5 shows limited activity in the oxidation of DCA compared to CYP3A4 and CYP3A7, CYP3A4 and CYP3A7 are selectively involved in the regioselective oxidation of DCA at various positions, including C-1β, C-3β, C-4β, C-5β, C-6α, C-6β, and C-19 nih.gov. DCA 19-hydroxylation, in particular, has been suggested as a potential marker reaction for CYP3A7 activity nih.gov.

Ligand-Receptor Interactions and Downstream Signaling Cascades

The interaction of this compound derivatives with their cognate receptors initiates a series of intracellular events that ultimately impact diverse physiological processes.

Farnesoid X Receptor (FXR; NR1H4) Activation by Cholen-24-oic Acids

The Farnesoid X Receptor (FXR), a nuclear receptor, is a master regulator of bile acid homeostasis. frontiersin.orgnih.gov Cholen-24-oic acids, particularly chenodeoxycholic acid (CDCA), are potent endogenous activators of FXR. frontiersin.orgnih.govnih.gov Upon binding of a bile acid ligand, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and translocates to the nucleus, where it binds to specific DNA sequences known as FXR response elements (FXREs), modulating the transcription of target genes. nih.gov

Regulation of Target Gene Expression (e.g., SHP, BSEP, OSTα, FGF21, CYP7A1)

Activation of FXR by this compound derivatives leads to the transcriptional regulation of a network of genes involved in bile acid synthesis, transport, and metabolism, as well as lipid and glucose homeostasis. Key target genes include:

SHP (Small Heterodimer Partner): FXR activation upregulates SHP, which in turn represses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis, thereby inhibiting de novo bile acid production. frontiersin.orgnih.govnih.govwindows.net

BSEP (Bile Salt Export Pump): FXR activation increases the expression of BSEP, a key transporter responsible for the efflux of bile salts from hepatocytes into the bile canaliculi, facilitating bile flow. frontiersin.orgnih.gov

OSTα/β (Organic Solute Transporter alpha/beta): FXR activation induces the expression of OSTα and OSTβ, which form a heterodimeric transporter involved in the basolateral efflux of bile acids from hepatocytes and enterocytes. frontiersin.orgnih.gov

FGF21 (Fibroblast Growth Factor 21): FXR activation, particularly in the intestine, can induce the expression of FGF15 (the murine ortholog of human FGF19), which then acts on the liver to regulate metabolic processes, including glucose and lipid metabolism. FGF21 is also mentioned as a target gene regulated by FXR activation in the liver, influencing metabolic improvements. frontiersin.orgnih.govnih.govwikipedia.org

CYP7A1 (Cholesterol 7α-hydroxylase): As mentioned, FXR activation indirectly represses CYP7A1 expression via SHP, reducing bile acid synthesis. frontiersin.orgnih.govnih.govwindows.net

The regulation of these target genes by FXR highlights the central role of this compound derivatives in maintaining bile acid homeostasis and influencing broader metabolic pathways.

Structure-Activity Relationships (SAR) Governing FXR Agonism

The ability of this compound derivatives to activate FXR is highly dependent on their specific chemical structure, including the number and position of hydroxyl groups and modifications to the steroidal backbone or side chain.

Hydroxylation patterns: The position and stereochemistry of hydroxyl groups on the cholane (B1240273) ring significantly influence FXR binding and activation. For instance, chenodeoxycholic acid (3α,7α-dihydroxy-5β-cholan-24-oic acid) is a potent endogenous FXR agonist. nih.govnih.gov Modifications at various positions, such as C3, C6, C7, C11β, and C12, can alter FXR agonistic activity. The introduction of a hydroxyl group at the C11β position has been shown to afford high selectivity for FXR. acs.org Conversely, certain modifications, like the introduction of hydrophobic alkyl groups at the 3β and 12β positions, can render derivatives inactive towards FXR. nih.gov The stereochemistry at C3 is also important, as the 3β epimer of chenodeoxycholic acid shows different activity. nih.gov

Ethyl group modifications: The introduction of an ethyl group, particularly at the C6 position (e.g., 6α-ethyl-chenodeoxycholic acid, Obeticholic Acid), has been shown to result in potent FXR agonists. frontiersin.orgnih.govciteab.comguidetopharmacology.orgnih.gov Novel C-3 modified 6-ethylcholane derivatives have been developed and characterized as potent and selective FXR agonists. frontiersin.orgnih.govnih.gov

Understanding the SAR is crucial for the design and synthesis of novel this compound derivatives with improved potency, selectivity, and pharmacological properties for targeting FXR.

Takeda G Protein-Coupled Receptor 5 (TGR5; GPBAR1) Modulation

TGR5, a G protein-coupled receptor, is another important bile acid receptor expressed in various tissues, including the liver, intestine, muscle, and adipose tissue. ontosight.ainih.govgoogle.com Unlike FXR, which is a nuclear receptor, TGR5 is a cell surface receptor. ontosight.aigoogle.com Activation of TGR5 by bile acids leads to the elevation of intracellular cAMP levels and the activation of downstream signaling cascades. google.com

This compound derivatives, particularly lithocholic acid (LCA) and its conjugates, are potent natural agonists of TGR5. ijbs.comnih.govnih.gov Synthetic derivatives have also been developed to selectively modulate TGR5. nih.govgoogle.com TGR5 activation has been implicated in regulating energy expenditure, glucose metabolism, and inflammation. nih.govgoogle.comresearchgate.net For example, TGR5 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine cells, which improves insulin (B600854) release and regulates glucose levels. nih.govgoogle.com

Some this compound derivatives can act as dual FXR/TGR5 agonists, exhibiting activity on both receptors. nih.govresearchgate.net However, selective agonists for each receptor have also been developed, highlighting the distinct SAR for FXR and TGR5 activation. frontiersin.orgnih.govnih.govresearchgate.net

Pregnane (B1235032) X Receptor (PXR; NR1I2) Interaction

The Pregnane X Receptor (PXR) is a nuclear receptor known for its role as a xenobiotic sensor, regulating the metabolism and elimination of a wide range of endogenous and exogenous compounds, including some bile acids. nih.govbhsai.orgmdpi.commdpi.com PXR activation induces the expression of drug-metabolizing enzymes (e.g., CYP3A4) and transporters. nih.govmdpi.com

Certain this compound derivatives, particularly lithocholic acid (LCA), can activate PXR. nih.govijbs.comnih.gov This interaction is thought to be a protective mechanism, as PXR activation can lead to the detoxification and elimination of potentially toxic bile acids like LCA. frontiersin.orgnih.gov Studies have shown that PXR-mediated pathways are important in mitigating lithocholic acid toxicity. nih.gov While LCA is a potent activator of PXR, the interaction of other this compound derivatives with PXR is also an area of ongoing research. cuni.cz

Vitamin D Receptor (VDR; NR1I1) Ligand Binding

The Vitamin D Receptor (VDR) is another nuclear receptor that can be activated by certain this compound derivatives, in addition to its primary ligands, vitamin D compounds. nih.govnih.gov Lithocholic acid (LCA) and its derivatives have been shown to activate human and mouse VDRs. nih.govnih.gov

Studies have revealed that LCA and its derivatives bind to the same ligand-binding pocket of VDR as vitamin D, albeit in a different orientation. pdbj.org This interaction suggests a potential crosstalk between bile acid signaling and vitamin D pathways. While the physiological significance of VDR activation by bile acids is still being investigated, it adds another layer of complexity to the multifaceted signaling roles of this compound derivatives. nih.govnih.gov

Data Tables:

| Receptor | Primary Endogenous Ligands (this compound Derivatives) | Key Downstream Effects | Selected Synthetic Agonists (Examples) |

| FXR | Chenodeoxycholic acid (CDCA) | Regulation of bile acid synthesis (↓CYP7A1 via ↑SHP), Bile acid transport (↑BSEP, ↑OSTα), Metabolic regulation (e.g., FGF21) frontiersin.orgnih.govnih.govwindows.netnih.gov | Obeticholic acid (6α-ethyl-CDCA), 3β-azido-6α-ethyl-7α-hydroxy-5β-cholan-24-oic acid, TC-100 (3α,7α,11β-trihydroxy-6α-ethyl-5β-cholan-24-oic acid) frontiersin.orgnih.govnih.govacs.orgciteab.comguidetopharmacology.orgresearchgate.net |

| TGR5 | Lithocholic acid (LCA) | Increased energy expenditure, Improved glucose metabolism (GLP-1 secretion), Anti-inflammatory effects ijbs.comnih.govnih.govgoogle.comresearchgate.net | INT-777 (6α-ethyl-23(S)-methyl-3α,7α,12α-trihydroxy-5β-cholan-24-oic acid), INT-767 (dual FXR/TGR5) nih.govresearchgate.net |

| PXR | Lithocholic acid (LCA) | Induction of drug-metabolizing enzymes (e.g., CYP3A4) and transporters, Detoxification of toxic compounds frontiersin.orgnih.govijbs.comnih.govbhsai.orgmdpi.commdpi.com | Various xenobiotics and some bile acid derivatives nih.govbhsai.orgmdpi.commdpi.com |

| VDR | Lithocholic acid (LCA) and derivatives | Potential modulation of vitamin D signaling pathways nih.govnih.govpdbj.org | Lithocholic acid derivatives nih.govnih.govpdbj.org |

Molecular Docking Studies of this compound Derivatives with Nuclear Receptors

Molecular docking studies are computational techniques used to predict the binding affinity and interaction modes of small molecules (ligands), such as this compound derivatives, with target proteins, such as nuclear receptors researchgate.net. The farnesoid X receptor (FXR) is a key nuclear receptor that binds bile acids with high affinity and is a major mediator of their signaling functions physiology.orgresearchgate.net. Crystal structures of the FXR ligand-binding domain in complex with bile acids have provided insights into the structural basis of this interaction researchgate.netrcsb.org. The binding of bile acids to the ligand-binding domain of FXR induces conformational changes that facilitate the recruitment of coactivator proteins, leading to the modulation of target gene transcription physiology.orgresearchgate.net.

Specific structural features of bile acids, such as the unusual A/B ring juncture and the presence and position of hydroxyl groups, are crucial for their binding and activation of FXR researchgate.net. For example, the carboxyl group on the side chain and the hydroxyl group at the C3 position of certain bile acid derivatives can form hydrogen bonds with specific amino acid residues in the FXR ligand-binding pocket, orienting the molecule for effective binding and activation researchgate.net.

While general principles of bile acid interaction with FXR are established, specific molecular docking studies focusing explicitly on a wide range of this compound derivatives would provide detailed insights into how variations in their structure (e.g., different hydroxylations, keto groups, or side chain modifications on the cholan-24-oic acid backbone) influence their binding affinity and efficacy towards FXR and other nuclear receptors like the pregnane X receptor (PXR) and vitamin D receptor (VDR), which are also known to interact with certain bile acids lipidmaps.orgnih.gov. Such studies can help predict the biological activity of novel this compound derivatives and guide the design of compounds with specific therapeutic properties.

Role in Metabolic Regulation and Energy Homeostasis

This compound derivatives, through their interactions with receptors like FXR and TGR5, significantly influence various aspects of metabolic regulation and energy homeostasis, including lipid and glucose metabolism ontosight.airesearchgate.netnih.govfrontiersin.org.

Influence on Lipid Metabolism (e.g., Cholesterol homeostasis, lipid absorption)

Bile acids are fundamentally involved in lipid metabolism, particularly in the emulsification and absorption of dietary fats and fat-soluble vitamins in the intestine ontosight.aiontosight.aihmdb.ca. They form mixed micelles with lipids, increasing their solubility and facilitating their uptake by enterocytes. Beyond this, bile acids, via FXR activation, play a critical role in regulating cholesterol homeostasis. FXR activation in the liver inhibits the synthesis of bile acids from cholesterol by repressing the expression of key enzymes involved in the classic synthesis pathway, such as cholesterol 7α-hydroxylase (CYP7A1) nih.govphysiology.orgahajournals.org. This negative feedback loop helps prevent the excessive accumulation of bile acids and indirectly influences cholesterol metabolism physiology.orgahajournals.org.

Furthermore, FXR activation modulates the expression of genes involved in lipoprotein metabolism. For instance, FXR can repress the expression of apolipoprotein A-I (apoA-I), a major component of high-density lipoprotein (HDL), potentially affecting HDL levels jci.org. FXR also influences triglyceride metabolism by regulating the expression of genes like SREBP1c and PPARα, which are involved in triglyceride production and clearance ahajournals.org.

Modulation of Glucose Metabolism

Bile acids and their derivatives have emerged as important regulators of glucose metabolism ontosight.airesearchgate.netnih.govfrontiersin.org. FXR activation has been shown to influence glucose homeostasis through various mechanisms. In the liver, FXR can modulate gluconeogenesis and glycogenolysis nih.govresearchgate.net. While some studies initially suggested that FXR activation might increase glucose output, further research indicates a complex role, with effects potentially depending on the specific bile acid derivative and the metabolic context frontiersin.org.

Activation of TGR5, another important bile acid receptor, particularly in enteroendocrine L cells of the intestine, stimulates the secretion of glucagon-like peptide-1 (GLP-1) researchgate.netnih.gov. GLP-1 is an incretin (B1656795) hormone that enhances glucose-stimulated insulin secretion from pancreatic beta cells, suppresses glucagon (B607659) release, and slows gastric emptying, ultimately leading to improved glucose tolerance researchgate.netnih.gov.

Studies using specific bile acid derivatives, such as the synthetic FXR agonist INT-747 (6α-ethyl-3α,7α-dihydroxy-5β-cholan-24-oic acid), have demonstrated improvements in glucose metabolism in animal models nih.gov. Similarly, TGR5 agonists like INT-777 (6α-ethyl-23(S)-methyl-3α,7α,12α-trihydroxy-5β-cholan-24-oic acid), a semisynthetic cholic acid derivative, have shown potential in regulating glucose homeostasis researchgate.netnih.gov.

Impact on Energy Homeostasis

Bile acids also play a role in regulating energy homeostasis, partly through the activation of TGR5 researchgate.netnih.gov. TGR5 is expressed in various tissues, including brown adipose tissue and skeletal muscle, where its activation can increase energy expenditure researchgate.netnih.gov. In brown adipose tissue, TGR5 activation can lead to increased thermogenesis nih.gov. This effect on energy expenditure contributes to the potential of bile acid derivatives in addressing metabolic disorders like obesity ontosight.ainih.gov.

Research findings highlight the intricate connections between bile acid signaling, energy expenditure, and the development of metabolic diseases. For example, TGR5 agonists have shown promise in blunting diet-induced obesity in animal models nih.gov.

Gut-Liver Axis Signaling Mediated by this compound Derivatives

The gut-liver axis represents a bidirectional communication pathway between the gastrointestinal tract and the liver, and bile acids are key signaling molecules in this axis ontosight.ainih.govbohrium.comfrontiersin.org. This compound derivatives, whether synthesized in the liver (primary bile acids like chenodeoxycholic acid, which is a dihydroxy-5β-cholan-24-oic acid nih.govnih.govfrontiersin.orgnih.govmetabolomicsworkbench.org) or modified by gut bacteria (secondary bile acids like lithocholic acid, a monohydroxy-5β-cholan-24-oic acid derived from chenodeoxycholic acid nih.govfrontiersin.orglipidmaps.orgnih.govwikipedia.orgwikidata.orgfishersci.nlmpg.de), circulate between these two organs ontosight.aihmdb.canih.govfrontiersin.org.

In the intestine, bile acids activate FXR and TGR5 in enterocytes and other cell types nih.govnih.govnih.gov. Intestinal FXR activation induces the expression of fibroblast growth factor 19 (FGF19) in humans (or FGF15 in rodents), which is then released into the portal circulation and acts on FGFR4 receptors in the liver to repress bile acid synthesis nih.govnih.govahajournals.org. This feedback mechanism is crucial for maintaining bile acid homeostasis nih.govahajournals.org. Intestinal TGR5 activation stimulates GLP-1 secretion, influencing glucose metabolism systemically researchgate.netnih.govnih.gov.

Bile acids also influence the gut microbiota composition, and in turn, gut bacteria modify bile acids, creating a complex interplay that impacts host metabolism and health nih.govbohrium.comfrontiersin.org. Alterations in bile acid composition and signaling within the gut-liver axis are associated with various metabolic and liver diseases ontosight.aiontosight.ainih.govnih.govfrontiersin.org.

Immunomodulatory Functions (e.g., Inflammation pathways, Treg/TH17 cell balance)

Emerging research indicates that bile acids and their derivatives possess immunomodulatory functions, influencing inflammatory pathways and the balance of immune cells like regulatory T cells (Tregs) and T helper 17 (Th17) cells ontosight.airesearchgate.netnih.gov.

FXR activation has been shown to have anti-inflammatory effects by interfering with signaling pathways such as NF-κB, a key regulator of inflammatory responses nih.gov. Specific bile acid derivatives or synthetic FXR agonists have demonstrated anti-inflammatory properties in various models nih.gov.

TGR5 activation also contributes to immunomodulation. TGR5 is expressed on various immune cells, and its activation can influence their function and the production of cytokines researchgate.net. For instance, activation of TGR5 has been implicated in promoting the polarization of macrophages towards an anti-inflammatory phenotype researchgate.net.

Lithocholic acid (LCA), a secondary bile acid derivative of chenodeoxycholic acid, has been found to activate the vitamin D receptor (VDR), which is involved in immune regulation and can influence the balance between Th1 and Treg cells lipidmaps.orgnih.gov. LCA and its derivatives may exert anti-inflammatory effects under certain conditions nih.gov.

The interplay between bile acids, their receptors (FXR, TGR5, VDR, PXR), and the immune system within the gut-liver axis is a dynamic area of research, highlighting the potential of targeting bile acid signaling for the treatment of inflammatory and immune-related disorders ontosight.airesearchgate.netnih.gov.

| Compound Name | PubChem CID |

| Cholan-24-oic acid | 427984 |

| Chenodeoxycholic acid | 10133 |

| Ursodeoxycholic acid | 31401 |

| Deoxycholic acid | 222528 |

| Lithocholic acid | 9903 |

| INT-747 (Obeticholic acid) | 9950194 |

| INT-777 | 11284141 |

| INT-767 | 44563304 |

| Cholic acid | 221493 |

| 7-keto Deoxycholic acid | 188292 |

| 3beta,7alpha-Dihydroxy-5beta-cholan-24-oic acid | 164673 |

| 7alpha-hydroxy-12-oxo-5beta-cholan-24-oic acid | 5283935 |

| Allochenodeoxycholic acid | 644376 |

| Chenodeoxycholic acid disulfate | 13990213 |

Molecular Mechanisms and Biological Signaling by Cholen 24 Oic Acid Derivatives

Role in Metabolic Regulation and Energy Homeostasis

This compound derivatives, through their interactions with receptors like FXR and TGR5, significantly influence various aspects of metabolic regulation and energy homeostasis, including lipid and glucose metabolism ontosight.airesearchgate.netnih.govfrontiersin.org.

Influence on Lipid Metabolism (e.g., Cholesterol homeostasis, lipid absorption)

Bile acids are fundamentally involved in lipid metabolism, particularly in the emulsification and absorption of dietary fats and fat-soluble vitamins in the intestine ontosight.aiontosight.aihmdb.ca. They form mixed micelles with lipids, increasing their solubility and facilitating their uptake by enterocytes. Beyond this, bile acids, via FXR activation, play a critical role in regulating cholesterol homeostasis. FXR activation in the liver inhibits the synthesis of bile acids from cholesterol by repressing the expression of key enzymes involved in the classic synthesis pathway, such as cholesterol 7α-hydroxylase (CYP7A1) nih.govphysiology.orgahajournals.org. This negative feedback loop helps prevent the excessive accumulation of bile acids and indirectly influences cholesterol metabolism physiology.orgahajournals.org.

Furthermore, FXR activation modulates the expression of genes involved in lipoprotein metabolism. For instance, FXR can repress the expression of apolipoprotein A-I (apoA-I), a major component of high-density lipoprotein (HDL), potentially affecting HDL levels jci.org. FXR also influences triglyceride metabolism by regulating the expression of genes like SREBP1c and PPARα, which are involved in triglyceride production and clearance ahajournals.org.

Modulation of Glucose Metabolism

Bile acids and their derivatives have emerged as important regulators of glucose metabolism ontosight.airesearchgate.netnih.govfrontiersin.org. FXR activation has been shown to influence glucose homeostasis through various mechanisms. In the liver, FXR can modulate gluconeogenesis and glycogenolysis nih.govresearchgate.net. While some studies initially suggested that FXR activation might increase glucose output, further research indicates a complex role, with effects potentially depending on the specific bile acid derivative and the metabolic context frontiersin.org.

Activation of TGR5, another important bile acid receptor, particularly in enteroendocrine L cells of the intestine, stimulates the secretion of glucagon-like peptide-1 (GLP-1) researchgate.netnih.gov. GLP-1 is an incretin (B1656795) hormone that enhances glucose-stimulated insulin (B600854) secretion from pancreatic beta cells, suppresses glucagon (B607659) release, and slows gastric emptying, ultimately leading to improved glucose tolerance researchgate.netnih.gov.

Studies using specific bile acid derivatives, such as the synthetic FXR agonist INT-747 (6α-ethyl-3α,7α-dihydroxy-5β-cholan-24-oic acid), have demonstrated improvements in glucose metabolism in animal models nih.gov. Similarly, TGR5 agonists like INT-777 (6α-ethyl-23(S)-methyl-3α,7α,12α-trihydroxy-5β-cholan-24-oic acid), a semisynthetic cholic acid derivative, have shown potential in regulating glucose homeostasis researchgate.netnih.gov.

Impact on Energy Homeostasis

Bile acids also play a role in regulating energy homeostasis, partly through the activation of TGR5 researchgate.netnih.gov. TGR5 is expressed in various tissues, including brown adipose tissue and skeletal muscle, where its activation can increase energy expenditure researchgate.netnih.gov. In brown adipose tissue, TGR5 activation can lead to increased thermogenesis nih.gov. This effect on energy expenditure contributes to the potential of bile acid derivatives in addressing metabolic disorders like obesity ontosight.ainih.gov.

Research findings highlight the intricate connections between bile acid signaling, energy expenditure, and the development of metabolic diseases. For example, TGR5 agonists have shown promise in blunting diet-induced obesity in animal models nih.gov.

Gut-Liver Axis Signaling Mediated by this compound Derivatives

The gut-liver axis represents a bidirectional communication pathway between the gastrointestinal tract and the liver, and bile acids are key signaling molecules in this axis ontosight.ainih.govbohrium.comfrontiersin.org. This compound derivatives, whether synthesized in the liver (primary bile acids like chenodeoxycholic acid, which is a dihydroxy-5β-cholan-24-oic acid nih.govnih.govfrontiersin.orgnih.govmetabolomicsworkbench.org) or modified by gut bacteria (secondary bile acids like lithocholic acid, a monohydroxy-5β-cholan-24-oic acid derived from chenodeoxycholic acid nih.govfrontiersin.orglipidmaps.orgnih.govwikipedia.orgwikidata.orgfishersci.nlmpg.de), circulate between these two organs ontosight.aihmdb.canih.govfrontiersin.org.

In the intestine, bile acids activate FXR and TGR5 in enterocytes and other cell types nih.govnih.govnih.gov. Intestinal FXR activation induces the expression of fibroblast growth factor 19 (FGF19) in humans (or FGF15 in rodents), which is then released into the portal circulation and acts on FGFR4 receptors in the liver to repress bile acid synthesis nih.govnih.govahajournals.org. This feedback mechanism is crucial for maintaining bile acid homeostasis nih.govahajournals.org. Intestinal TGR5 activation stimulates GLP-1 secretion, influencing glucose metabolism systemically researchgate.netnih.govnih.gov.

Bile acids also influence the gut microbiota composition, and in turn, gut bacteria modify bile acids, creating a complex interplay that impacts host metabolism and health nih.govbohrium.comfrontiersin.org. Alterations in bile acid composition and signaling within the gut-liver axis are associated with various metabolic and liver diseases ontosight.aiontosight.ainih.govnih.govfrontiersin.org.

Immunomodulatory Functions (e.g., Inflammation pathways, Treg/TH17 cell balance)

Emerging research indicates that bile acids and their derivatives possess immunomodulatory functions, influencing inflammatory pathways and the balance of immune cells like regulatory T cells (Tregs) and T helper 17 (Th17) cells ontosight.airesearchgate.netnih.gov.

FXR activation has been shown to have anti-inflammatory effects by interfering with signaling pathways such as NF-κB, a key regulator of inflammatory responses nih.gov. Specific bile acid derivatives or synthetic FXR agonists have demonstrated anti-inflammatory properties in various models nih.gov.

TGR5 activation also contributes to immunomodulation. TGR5 is expressed on various immune cells, and its activation can influence their function and the production of cytokines researchgate.net. For instance, activation of TGR5 has been implicated in promoting the polarization of macrophages towards an anti-inflammatory phenotype researchgate.net.

Lithocholic acid (LCA), a secondary bile acid derivative of chenodeoxycholic acid, has been found to activate the vitamin D receptor (VDR), which is involved in immune regulation and can influence the balance between Th1 and Treg cells lipidmaps.orgnih.gov. LCA and its derivatives may exert anti-inflammatory effects under certain conditions nih.gov.

Cellular and Organ-Specific Functional Roles

This compound derivatives exhibit diverse biological activities that extend beyond their established roles in lipid emulsification and absorption. These functions are often mediated through interactions with specific nuclear receptors and G protein-coupled receptors, influencing cellular processes in a variety of tissues.

Liver Function Modulation (e.g., Cholestasis amelioration, bile flow regulation)

Bile acids, including derivatives of this compound, are central to liver function, particularly in the regulation of bile flow and the prevention of cholestasis. Cholestasis is a condition where bile flow from the liver is reduced or blocked, leading to the accumulation of bile acids and other substances in the liver, which can cause liver damage.

Ursodeoxycholic acid (UDCA), a naturally occurring hydrophilic bile acid and a derivative of this compound, is known for its therapeutic effects in various cholestatic liver diseases. UDCA modulates bile acid composition, increasing the proportion of more hydrophilic bile acids, which can help to protect hepatocytes from the toxic effects of hydrophobic bile acids that accumulate during cholestasis. wikipedia.org It is thought to reduce cholesterol secretion from the liver and decrease the fractional reabsorption of cholesterol by the intestine, leading to decreased cholesterol content in bile. wikipedia.orgmims.com This mechanism contributes to the dissolution of cholesterol gallstones. wikipedia.org

Another derivative, norursodeoxycholic acid (NorUDCA), a side-chain-shortened homologue of UDCA, has also shown promise in ameliorating cholestasis in animal models. researchgate.net NorUDCA is reported to induce a bicarbonate-rich choleresis, which can flush out toxic bile acids from the liver. researchgate.net Unlike UDCA, NorUDCA is relatively resistant to amidation (conjugation with glycine (B1666218) or taurine), which influences its enterohepatic circulation and potentially its therapeutic profile. researchgate.net

Research findings highlight the ability of these derivatives to influence bile acid transport systems in the liver, promoting the efflux of bile acids from hepatocytes and reducing their intracellular accumulation. This modulation of transporters is a key mechanism by which these compounds regulate bile flow and protect against cholestatic injury.

Intestinal Barrier Integrity Maintenance

The intestinal barrier plays a critical role in preventing the translocation of bacteria and toxins from the gut lumen into the systemic circulation. Bile acids, as components of the intestinal environment, can influence the integrity of this barrier.

Detailed research findings on the specific mechanisms by which this compound derivatives maintain intestinal barrier integrity, such as their effects on tight junctions and the gut microbiome, are areas of ongoing investigation.

Mitochondrial Function Enhancement (e.g., Neuroprotective properties in neurodegenerative models)

Mitochondrial dysfunction is implicated in the pathogenesis of various diseases, including neurodegenerative disorders. Certain this compound derivatives have demonstrated the ability to enhance mitochondrial function, suggesting potential therapeutic applications beyond the hepatobiliary system.

Tauroursodeoxycholic acid (TUDCA), a taurine (B1682933) conjugate of UDCA, has been particularly studied for its neuroprotective properties in models of neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. mdpi.comscite.ainih.govicepharma.com Studies have shown that TUDCA can improve mitochondrial function, reduce endoplasmic reticulum stress, and inhibit apoptosis, thereby protecting neurons from damage. mdpi.comnih.govicepharma.com

Research in fibroblasts from patients with Parkinson's disease, including those with LRRK2 mutations, has indicated that UDCA and novel C-nor-D-homo bile acid derivatives can boost mitochondrial function. mdpi.comnih.govicepharma.com Some novel derivatives have shown the capacity to enhance mitochondrial function to a greater extent and at lower concentrations than UDCA in these models. mdpi.comnih.govicepharma.com This suggests the potential for developing more efficacious bile acid-based therapeutics for neurodegenerative conditions linked to mitochondrial dysfunction. mdpi.comnih.govicepharma.com

Furthermore, a selective agonist of the Takeda G protein-coupled receptor-5 (TGR5), INT-777 (a derivative of cholic acid, which shares the cholan skeleton), has been shown to induce renal expression of regulators of mitochondrial biogenesis, inhibitors of oxidative stress, and inducers of fatty acid β-oxidation in diabetic mice. ahajournals.org While INT-777 is a derivative of cholic acid, this finding highlights the broader potential of bile acid derivatives with the cholan skeleton to influence mitochondrial health in different tissues.

The precise molecular mechanisms by which these derivatives enhance mitochondrial function are complex and may involve interactions with various signaling pathways and proteins that regulate mitochondrial dynamics, bioenergetics, and quality control.

Synthetic Chemistry Approaches to Cholen 24 Oic Acid and Its Analogues

Chemical Synthesis Methodologies for Cholen-24-oic Acid Derivatives

Chemical synthesis provides a versatile route to access this compound derivatives with specific structural features, including variations in hydroxylation patterns, oxidation states, and the presence of other substituents medvik.cz.

Preparation of Isotopically Labeled this compound Derivatives (e.g., ¹³C, ¹⁴C) for Tracing Metabolic Pathways

Isotopically labeled this compound derivatives, such as those containing ¹³C or ¹⁴C, are invaluable tools for studying the metabolic pathways of bile acids in biological systems mdpi.com. By administering labeled bile acids and tracking their fate using techniques like mass spectrometry or liquid scintillation counting, researchers can elucidate absorption, distribution, metabolism, and excretion processes mdpi.com.

The synthesis of isotopically labeled bile acids requires incorporating the stable or radioactive isotope at a specific position within the molecule. This often involves adapting the chemical synthesis methodologies described above, using labeled starting materials or reagents at appropriate steps. For example, if a ¹⁴C label is to be introduced into the carboxylic acid group at the C-24 position, a ¹⁴C-labeled carbon source would be needed during the construction or modification of the side chain. Similarly, incorporating ¹³C at specific ring positions would necessitate the synthesis starting from precursors with the ¹³C isotope at the desired locations.

While specific detailed synthetic procedures for preparing a wide range of ¹³C or ¹⁴C labeled this compound derivatives were not extensively detailed in the provided search results, the general principle involves integrating the isotope into the synthetic route at a point that allows for its incorporation into the target molecule with high isotopic enrichment. Studies utilizing labeled sterols, including radioactive and stable isotopes, have been instrumental in investigating cholesterol degradation to bile acids and characterizing alterations in cholesterol metabolism mdpi.com. Isotope enrichment studies during tracer infusion have allowed for the characterization of changes in bile acid synthesis pathways mdpi.com.

Data Table

Here is a table summarizing some key synthetic transformations discussed:

| Transformation Type | Examples of Reagents/Methods Used | Purpose | Notes |

| Selective Oxidation | Jones reagent, PCC, Potassium permanganate, Electrochemical methods, Biocatalysis (e.g., CYP107D1) | Convert hydroxyl groups to ketones or aldehydes; introduce oxygen atoms | Regioselectivity and stereoselectivity are key considerations, influenced by reagent choice and reaction conditions. |

| Reduction | Zinc borohydride, Elemental sodium | Convert carbonyl groups to hydroxyl groups; saturate double bonds | Stereochemical control is important to obtain desired epimers. |

| Introduction of Substituents | Alkylation, Acylation, Coupling reactions (General methods) | Add functional groups to the steroid core or side chain | Often requires protecting group strategies. Specific methods like Leuckart-Wallach (for amino groups) are applicable to appropriate substrates. |

| Homologation (Side Chain Elongation) | Arndt-Eistert synthesis, Multi-step sequences involving C-C bond formation (e.g., reaction with malonates) | Increase the length of the side chain | Arndt-Eistert typically adds one carbon; other methods can add more carbons. |

| Isotopic Labeling | Synthesis using ¹³C or ¹⁴C labeled starting materials or reagents | Introduce stable or radioactive isotopes for tracing metabolic pathways | Requires careful planning of the synthetic route to incorporate the isotope at the desired position. |

Rational Design and Synthesis of Novel this compound Analogues

Rational design in the synthesis of this compound analogues involves tailoring the molecular structure to achieve specific desired properties, such as enhanced receptor potency and selectivity or the creation of chemical probes for studying receptor interactions. This often requires precise control over stereochemistry and regiochemistry.

Structural Modifications for Enhanced Receptor Potency and Selectivity (e.g., C-nor-D-homo bile acid derivatives)

Structural modifications of the this compound scaffold are a key strategy for developing analogues with improved pharmacological profiles. These modifications can involve alterations to the steroid rings, the side chain, or the introduction of new functional groups. The position and stereochemistry of hydroxyl groups, for instance, significantly influence interactions with bile acid receptors like FXR and TGR5. nih.govnih.govscienceopen.com Changes in the configuration of hydroxyl groups at positions C-6 or C-7 can lead to increased selectivity for TGR5. wgtn.ac.nz

One area of investigation involves the synthesis of C-nor-D-homo bile acid derivatives. This structural rearrangement, where the C ring is contracted and the D ring is expanded, is found in some natural products like cyclopamine. researchgate.net Research has explored the synthesis of novel C-nor-D-homo bile acid derivatives, demonstrating their ability to influence mitochondrial function in cellular models, suggesting potential therapeutic applications. researchgate.netwhiterose.ac.uknih.gov For example, a study described the synthesis and evaluation of novel C-nor-D-homo bile acid derivatives and a 12-hydroxy-methylated derivative, showing they could boost mitochondrial function in fibroblasts from patients with Parkinson's Disease, in some cases more effectively than ursodeoxycholic acid (UDCA). whiterose.ac.uknih.gov The synthesis of a C-nor-D-homo ring system has been observed as a result of a Wagner-Meerwein-type rearrangement during the synthesis of 12β-methyl-18-nor-bile acids. acs.org

Other structural modifications include the introduction of ethylidene groups or the synthesis of nor-bile acids, which involve the shortening of the side chain. For instance, (E)-3α-hydroxy-6-ethylidene-7-keto-5β-cholan-24-oic acid has been prepared as an intermediate for synthesizing this compound analogues. chemicalbook.com An efficient procedure for obtaining 24-nor-5β-cholan-23-oic acid derivatives from natural C24 bile acids through a one-carbon degradation of the side chain has also been developed. nih.govresearchgate.net This method involves treating formylated bile acids with sodium nitrite (B80452) in a mixture of trifluoroacetic anhydride (B1165640) and trifluoroacetic acid, followed by alkaline hydrolysis of the resulting nitriles. nih.govresearchgate.net

Research has also focused on modifying the C ring of bile acids to achieve selective receptor activation. The introduction of a hydroxyl group at the C11β position has been shown to afford high selectivity for the FXR receptor. acs.orgresearchgate.net A novel bile acid derivative, 3α,7α,11β-trihydroxy-6α-ethyl-5β-cholan-24-oic acid (TC-100), was discovered through this approach, demonstrating potent and highly selective FXR agonism. acs.orgresearchgate.net Docking studies suggested that the C11β hydroxyl group forms an additional hydrogen bond within the FXR binding pocket. researchgate.net

Biocatalytic and Microbial Transformation Approaches in Synthesis

Biocatalysis and microbial transformations offer environmentally friendly and highly selective alternatives to traditional chemical synthesis for producing this compound derivatives. Microorganisms and isolated enzymes can perform specific chemical reactions, such as hydroxylation, oxidation, reduction, and epimerization, at defined positions on the steroid structure with high chemo-, regio-, and stereoselectivity. nih.govresearchgate.netuni-greifswald.denih.govjst.go.jpunimi.itnih.gov

Microbial transformation has been explored for the production of various bile acid derivatives. A unified scheme for the microbial degradation of bile acids has been proposed, outlining steps such as the conversion of 3-hydroxy bile acids to 3-oxo bile acids and further degradation. nih.govresearchgate.net Microbial hydroxylation methods have been investigated for preparing bile acid samples to be used as reference standards. nih.govresearchgate.net Specific fungi, such as Curcularia lunata, Helicostylum piriforme, and Pestalotia foedans, have been shown to effect hydroxylation at positions C-1β, C-11β, C-12β, C-15α, or C-15β of certain bile acids, yielding various di- and trihydroxylated products. nih.govresearchgate.net

Biocatalytic approaches, often employing hydroxysteroid dehydrogenases (HSDHs) and cytochrome P450 monooxygenases, are valuable for selective modifications of bile acids. uni-greifswald.denih.govunimi.itresearchgate.netuni-greifswald.de For instance, P450 monooxygenase CYP107D1 (OleP) from Streptomyces antibioticus has been identified for its ability to selectively hydroxylate lithocholic acid (3α-hydroxy-5β-cholan-24-oic acid) and deoxycholic acid (3α,12α-dihydroxy-5β-cholan-24-oic acid) at the 6β-position. uni-greifswald.deuni-greifswald.de This biocatalytic approach can lead to shorter synthesis routes and higher yields for specific bile acid derivatives like murideoxycholic acid (3α,6β-dihydroxy-5β-cholan-24-oic acid). uni-greifswald.deuni-greifswald.de

Combinatorial biocatalysis has also been applied to synthesize libraries of bile acid derivatives. researchgate.net This approach utilizes enzymes, such as hydroxysteroid dehydrogenases for regioselective oxidation and lipases for acylation, to modify the bile acid scaffold with various acyl donors, producing diverse libraries of compounds. researchgate.net

Microbial transformations are also relevant in the context of producing specific bile acids like ursodeoxycholic acid (UDCA, 3α,7β-dihydroxy-5β-cholan-24-oic acid) from more abundant precursors like cholic acid (CA, 3α,7α,12α-trihydroxy-5β-cholan-24-oic acid). nih.govnih.govbeilstein-journals.orgtudelft.nl While chemical synthesis of UDCA from CA can involve multiple steps with moderate yields, microbial transformations or chemoenzymatic procedures offer more selective alternatives. nih.govbeilstein-journals.orgtudelft.nl Enzymes like 7α-HSDHs and 7β-HSDHs from various bacteria are crucial in these transformations, facilitating the epimerization of the hydroxyl group at C-7. nih.gov

Advanced Analytical Methodologies for Cholen 24 Oic Acid Research

High-Resolution Chromatographic and Mass Spectrometric Techniques

Chromatography, in combination with mass spectrometry, has become the mainstream technology for the separation and detection of bile acids. frontiersin.orgresearchgate.net These hyphenated techniques offer significant advantages in terms of sensitivity, specificity, and the ability to handle complex biological samples. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Metabolome Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the most widely used technique for the detection of mixed bile acids due to its ability to separate isomers and provide high sensitivity. frontiersin.orgresearchgate.net LC-MS/MS is a powerful tool for comprehensive metabolome profiling of C24 bile acids in biological samples such as serum and urine. nih.govnih.gov This technique allows for the simultaneous identification and quantification of primary and secondary bile acids, as well as their glycine (B1666218) and taurine (B1682933) conjugates. researchgate.net

The separation of bile acids in LC-MS is typically achieved using reversed-phase columns, with mobile phases often consisting of acetonitrile, ammonium (B1175870) formate, and formic acid solutions. frontiersin.org The mass spectrometer, commonly a triple quadrupole mass analyzer, detects the separated compounds based on their mass-to-charge ratio. frontiersin.orgresearchgate.net Targeted approaches using multiple reaction monitoring (MRM) are frequently employed for the accurate quantification of specific bile acids, offering optimal selectivity. researchgate.netnih.gov